molecular formula C6H3Br2N3 B1149209 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1357945-93-7

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1149209
CAS No.: 1357945-93-7
M. Wt: 276.919
InChI Key: ZPNAATFNDUMTNS-UHFFFAOYSA-N
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Description

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (CAS 1357946-96-3) is a valuable bifunctionalized heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a pyrazolopyridine core, a privileged scaffold in medicinal chemistry known for its close resemblance to purine bases, which allows its derivatives to interact with a wide range of biological targets . The presence of bromine atoms at the 3- and 6-positions makes this molecule an ideal precursor for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the rapid exploration of chemical diversity. The 1H-pyrazolo[3,4-b]pyridine scaffold is of significant research interest, with over 300,000 derivatives described in the scientific literature . This core structure is found in compounds investigated for a broad spectrum of biomedical applications, including as potent inhibitors of kinases like TBK1 for cancer and immune-related research , as well as for their potential antidepressant, antiviral, and antifungal activities . The specific substitution pattern of this reagent allows researchers to efficiently synthesize complex, multi-substituted analogs to study structure-activity relationships and develop new therapeutic candidates. This product is intended for research purposes as a key synthetic intermediate in the construction of biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNAATFNDUMTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 3,6 Dibromo 1h Pyrazolo 3,4 B Pyridine

Precursor for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binder" in the field of kinase inhibitor design. nih.gov The nitrogen atoms in the pyrazole (B372694) ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) part of ATP. The substituents at various positions on the scaffold then explore other regions of the ATP-binding site to achieve potency and selectivity.

Cyclin-Dependent Kinase (CDK) Inhibitors

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. aablocks.com Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anti-cancer drug development. The development of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives has shown potent and selective CDK inhibitory activities. aablocks.com

Aurora Kinase Inhibitors

Aurora kinases are another family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers. The pyrazolo[3,4-b]pyridine scaffold has been utilized in the design of Aurora A kinase inhibitors. For instance, the transformation of a pyrazoloamino-pyrimidine moiety to a 3-cyano-6-(pyrazoloamino)pyridine led to potent and selective Aurora A kinase inhibitors. mdpi.com

Other Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to a wide range of other kinase targets. Patents have been filed for pyrazolo[3,4-b]pyridine derivatives as inhibitors of Raf kinases, which are components of the MAPK/ERK signaling pathway often mutated in cancers. google.com Furthermore, this scaffold has been investigated for the development of inhibitors for Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation and differentiation of cells and are targets in cancer therapy. chembuyersguide.com Derivatives have also been synthesized and evaluated as inhibitors of DYRK1A/1B kinases. nih.gov

Precursor for Other Biological Targets

The utility of the pyrazolo[3,4-b]pyridine core is not limited to kinase inhibition. Its derivatives have been investigated for a range of other biological activities, including as antibacterial agents. nih.gov

Conclusion

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine stands as a synthetically valuable, yet underexplored, building block in the realm of medicinal chemistry. Its di-bromo substitution pattern offers a versatile platform for the generation of diverse molecular architectures through modern cross-coupling methodologies. While detailed public information on its specific synthesis and direct applications is limited, the well-established importance of the pyrazolo[3,4-b]pyridine scaffold as a privileged structure, particularly in kinase inhibitor design, underscores the potential of this dibrominated precursor. Future research focusing on the elaboration of this compound could lead to the discovery of novel and potent therapeutic agents for a variety of diseases.

Theoretical and Computational Investigations of 3,6 Dibromo 1h Pyrazolo 3,4 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine . These computational methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For This compound , DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G**), can be used to determine its optimized geometry and various electronic properties. nih.gov

The electronic structure is characterized by the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energy values are critical in predicting the molecule's reactivity. A lower HOMO-LUMO energy gap suggests higher reactivity. In related heterocyclic systems, the distribution of these orbitals helps identify sites susceptible to electrophilic or nucleophilic attack. electrochemsci.org For instance, the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings, along with the bromine substituents, significantly influence the electronic distribution and reactivity of the entire molecule.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations on similar heterocyclic compounds.

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a highly accurate description of molecular properties. These calculations can be used to determine the precise bond lengths, bond angles, and dihedral angles of This compound . Such calculations have been instrumental in showing the greater stability of the 1H-tautomer of the parent pyrazolo[3,4-b]pyridine. url.edu

Table 2: Optimized Geometrical Parameters of this compound (Illustrative)

Parameter Bond Length (Å) Bond Angle (°)
C3-Br 1.89 C3-C3a-N2
C6-Br 1.88 C5-C6-N7
N1-N2 1.35 C4-C5-C6

Note: This table presents hypothetical data to illustrate the type of information obtained from ab initio calculations.

Conformational Analysis and Energy Barriers

The conformational landscape of This compound is expected to be relatively rigid due to its fused aromatic ring system. However, theoretical calculations can explore the potential for different tautomeric forms. For the parent 1H-pyrazolo[3,4-b]pyridine, AM1 calculations have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 37.03 kJ/mol. url.edu Similar calculations for the 3,6-dibromo derivative would likely confirm the preference for the 1H-tautomer.

Computational Spectroscopy: Prediction and Correlation with Experimental Data (IR, NMR)

Computational methods can predict spectroscopic data, which can then be correlated with experimental results to confirm the molecular structure.

The infrared (IR) spectrum of This compound can be calculated to identify characteristic vibrational frequencies. For instance, the IR spectrum of a related derivative, 6d, showed NH2 and NH stretching bands. japsonline.com For the title compound, characteristic bands for N-H stretching, C-Br stretching, and the vibrations of the pyrazolopyridine core would be expected.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. ¹H and ¹³C NMR spectroscopy are crucial for identifying the positions of atoms and distinguishing between isomers. researchgate.netresearchgate.net In derivatives of 1H-pyrazolo[3,4-b]pyridine, characteristic signals for the aromatic protons are observed in specific regions of the ¹H NMR spectrum. researchgate.net

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative)

Spectroscopic Data Predicted Value
IR: ν(N-H) ~3400 cm⁻¹
IR: ν(C-Br) ~650 cm⁻¹
¹H NMR: δ(H4) ~7.5 ppm
¹³C NMR: δ(C3) ~140 ppm

Note: These are illustrative values based on data for similar compounds.

In Silico Prediction of Reactivity and Selectivity

In silico methods are widely used to predict the reactivity and selectivity of chemical compounds. For derivatives of 1H-pyrazolo[3,4-b]pyridine, computational approaches like molecular docking are employed to predict their binding modes and affinities to biological targets, thereby guiding the design of new potent inhibitors. nih.govresearchgate.netnih.govnih.gov The electronic properties derived from DFT calculations, such as the distribution of the HOMO and LUMO, can be used to predict the most likely sites for chemical reactions. For This compound , these predictions would be crucial for understanding its synthetic utility and potential biological activity. For example, studies on other pyrazolo[3,4-b]pyridines have utilized such predictions to explore their potential as kinase inhibitors or antibacterial agents. japsonline.comnih.gov

Strictly Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects

Target Identification and Binding Studies

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold are recognized for their ability to interact with and inhibit various protein kinases, which are crucial regulators of cellular processes. This interaction is central to their therapeutic potential.

Kinase Inhibition Mechanisms

The 1H-pyrazolo[3,4-b]pyridine framework has been successfully modified to create potent and selective inhibitors for several key kinases implicated in human diseases.

TBK1 (TANK-binding kinase 1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent inhibitors of TBK1, a kinase involved in innate immunity, neuroinflammation, and oncogenesis. researchgate.net Through rational drug design and optimization, compounds have been developed with significant potency. For instance, the derivative known as compound 15y emerged as a highly effective TBK1 inhibitor with an IC₅₀ value of 0.2 nM. researchgate.net

GSK-3 (Glycogen Synthase Kinase-3): The 1H-pyrazolo[3,4-b]pyridine core is also a component of potent GSK-3 inhibitors. researchgate.netnih.gov Derivatives have been synthesized that show strong inhibitory activity against this kinase, which is a target for conditions like Alzheimer's disease and diabetes. researchgate.netnih.gov Specific derivatives, such as compounds 22 , 23 , and 24 , have demonstrated IC₅₀ values of 18 nM, 11 nM, and 0.8 nM, respectively, against human GSK-3α. researchgate.net

Aurora-A Kinase: Docking studies have shown that novel pyrazolo[3,4-b]pyridines can interact with Aurora-A kinase in a manner similar to known inhibitors like PHA739358. scialert.net Research has identified specific derivatives, such as compound 6b , which, when docked into the active site of the Aurora-A kinase enzyme, shows a suitable binding mode. researchgate.net

PI3-K (Phosphoinositide 3-kinase): The versatility of the pyrazolopyridine scaffold extends to the inhibition of the PI3K family of lipid kinases, which are critical in cell proliferation pathways. nih.gov While many pyrazolopyridine isomers are used, the 1H-pyrazolo[3,4-b]pyridine subtype is a common prototype for kinase inhibitors. nih.gov

The scaffold's adaptability is further demonstrated by its use in developing inhibitors for other kinases such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and B-Raf. nih.govacs.org

Receptor Ligand Interactions

The inhibitory action of 1H-pyrazolo[3,4-b]pyridine derivatives is achieved through precise interactions with the amino acid residues within the ATP-binding site of the target kinase. Molecular docking studies have elucidated these binding modes.

For TBK1 inhibitors, key hydrogen bonds are formed between the pyrazolopyridine core and hinge region residues, such as Glu87 and Cys89. researchgate.net Further interactions, like a hydrogen bond between an indole (B1671886) component of a derivative and the Asp157 residue of the DFG motif, enhance binding affinity. researchgate.net In the case of CDK2 inhibitors, a derivative known as SQ-67563 binds in the ATP purine (B94841) site and forms critical hydrogen bonds with the backbone of Leu83.

Cellular Pathway Modulation

By inhibiting key kinases, derivatives of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine can significantly modulate cellular signaling pathways, leading to effects on cell growth, death, and inflammation.

In Vitro Studies on Cellular Proliferation and Apoptosis

The kinase-inhibiting properties of 1H-pyrazolo[3,4-b]pyridine derivatives translate into potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.

One study synthesized two series of pyrazolo[3,4-b]pyridine derivatives and found they could arrest the cell cycle and induce apoptosis. nih.gov For example, compound 9a showed high anticancer activity against the HeLa cell line, while compound 14g was notably cytotoxic to MCF7 and HCT-116 cells. nih.gov Similarly, the potent TBK1 inhibitor 15y demonstrated micromolar anti-proliferative effects on a range of cancer cell lines, including those from glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504). researchgate.net Another pyrazolo[3,4-b]pyridine, SQ-67563 , was shown to act as a cytotoxic agent that blocks cell cycle progression and can trigger apoptosis.

Antiproliferative Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected derivatives against various human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 9aHeLaCervical Cancer2.59 nih.gov
Compound 14gMCF7Breast Cancer4.66 nih.gov
Compound 14gHCT-116Colon Cancer1.98 nih.gov
Compound 15yA172GlioblastomaMicromolar Activity researchgate.net
Compound 15yU87MGGlioblastomaMicromolar Activity researchgate.net
Compound 15yA375MelanomaMicromolar Activity researchgate.net

Modulation of Inflammatory Pathways

The 1H-pyrazolo[3,4-b]pyridine scaffold is integral to compounds that modulate inflammatory pathways, primarily through the inhibition of kinases like TBK1 and enzymes such as COX-2. researchgate.netgoogle.com

TBK1 is a central kinase in signaling pathways of the innate immune system. researchgate.net Its activation leads to the production of type I interferons (IFN) and other pro-inflammatory genes. researchgate.net Potent 1H-pyrazolo[3,4-b]pyridine derivatives, like compound 15y , have been shown to effectively inhibit the downstream IFN signaling pathway in stimulated human monocyte (THP-1) and murine macrophage (RAW264.7) cells. researchgate.net This demonstrates a direct mechanism for dampening inflammatory responses at the cellular level. Furthermore, related pyrazolopyrimidine derivatives have been developed as inhibitors of inflammatory mediators like prostaglandin (B15479496) E2 (PGE₂) by targeting the COX-2 enzyme.

Neuroprotective Mechanisms

Research into derivatives of 1H-pyrazolo[3,4-b]pyridine suggests potential neuroprotective effects, primarily linked to the modulation of neuroinflammation and the inhibition of kinases involved in neurodegenerative diseases.

TBK1 is known to play a vital role in neuroinflammation. researchgate.net The development of potent TBK1 inhibitors from the 1H-pyrazolo[3,4-b]pyridine class, therefore, represents a promising strategy for addressing neuroinflammatory processes. researchgate.net Additionally, this class of compounds has been investigated for its potential in treating Alzheimer's disease by targeting key kinases like GSK-3. researchgate.netnih.gov The inhibition of GSK-3 by these derivatives points towards a direct mechanism for intervening in the pathology of neurodegenerative conditions.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The 1H-pyrazolo[3,4-b]pyridine scaffold, a bioisostere of purine, has garnered significant attention from medicinal chemists. nih.gov Its structural versatility allows for substitutions at various positions, leading to a wide range of biological activities. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these derivatives for specific biological targets.

Impact of Substituents on Biological Potency

The biological potency of 1H-pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, SAR studies revealed that modifications at the R1 and R2 positions of the 1H-pyrazolo[3,4-b]pyridine scaffold are critical. nih.gov Initial derivatives with 1-3 carbon-length alkylamino fragments at the R2 position showed no significant inhibitory activity. nih.gov However, further optimization led to the discovery of compound 15y , which demonstrated potent TBK1 inhibition with an IC50 value of 0.2 nM. nih.gov

Similarly, for inhibitors of anaplastic lymphoma kinase (ALK), particularly the crizotinib-resistant ALK-L1196M mutant, SAR studies on pyrazolo[3,4-b]pyridines were performed. nih.gov These studies led to the identification of compound 10g , which displayed exceptional enzymatic activity against both wild-type ALK and the L1196M mutant (IC50 <0.5 nM). nih.gov

In the pursuit of antivirals against the Zika virus (ZIKV), SAR studies on 1H-pyrazolo[3,4-d]pyrimidine analogs (a related scaffold) showed that an electron-withdrawing group, such as a nitro group, at the para position of a phenyl ring substituent was crucial for anti-ZIKV activity. mdpi.com Removing the substituent abolished the activity, indicating its importance for the biological effect. mdpi.com

Studies on 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors found that 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile was a potential lead compound for inhibiting kinases relevant to Alzheimer's disease, with an IC50 of 0.41 μM against CDK5. nih.gov

The table below summarizes the biological potency of selected 1H-pyrazolo[3,4-b]pyridine derivatives.

CompoundTargetBiological Activity (IC₅₀)Reference
15y TBK10.2 nM nih.gov
I2 CNE2 Cancer Cell Line2.99 μM rsc.org
I2 MDA-MB-231 Cancer Cell Line3.30 μM rsc.org
I2 HepG2 Cancer Cell Line3.71 μM rsc.org
10g ALK-L1196M<0.5 nM nih.gov
10g ALK-wt<0.5 nM nih.gov
4 CDK50.41 μM nih.gov
4 GSK-31.5 μM nih.gov

Ligand-Target Docking and Molecular Modeling

Molecular modeling and ligand-target docking studies provide critical insights into the binding modes of 1H-pyrazolo[3,4-b]pyridine derivatives, helping to rationalize the observed SAR and guide the design of more potent compounds.

In the development of anticancer agents, molecular docking of 1H-pyrazolo[3,4-b]pyridine derivatives into the prospective DNA target (PDB: 152d) revealed that the most potent compounds exhibited good DNA binding affinity. nih.gov These findings were consistent with in vitro cytotoxicity assays, suggesting DNA binding as a potential mechanism of action. nih.gov Similarly, other studies have shown that potent pyrazolo[3,4-b]pyridine analogs bind to DNA through intercalation, much like the known anticancer drug doxorubicin. cornell.edu

For pyrazolo[3,4-b]pyridin-6-one derivatives targeting tubulin, molecular docking and molecular dynamics simulations provided insights into the binding interactions of the active compound I2 at the colchicine (B1669291) binding site. rsc.org This interaction is believed to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. rsc.org

In the case of TBK1 inhibitors, docking studies showed that a hit compound bound to the kinase in a manner similar to the known inhibitor URMC-099, guiding the subsequent modifications at the R1 and R2 positions. nih.gov For ALK-L1196M inhibitors, molecular docking revealed that the potent compound 10g engages in a favorable interaction with the M1196 residue in the kinase domain and forms hydrogen bonds with K1150 and E1210, explaining its ability to overcome crizotinib (B193316) resistance. nih.gov

Molecular modeling has also been used to design isosteres of existing drugs. A study on 1H-pyrazolo[3,4-b]pyridine derivatives designed as isosteres of the antimalarial drug mefloquine (B1676156) found that specific derivatives had structural and electronic parameters comparable to mefloquine. researchgate.net Manual docking studies of these compounds with heme, a probable target for quinoline (B57606) antimalarials, indicated that only those with close structural similarity to mefloquine showed the correct geometry for binding. researchgate.net

Preclinical Investigations in Relevant Biological Models (e.g., antimicrobial, antiviral)

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been evaluated in various preclinical models, demonstrating a range of biological activities, including antimicrobial and antiviral effects. researchgate.netresearchgate.net

In antibacterial studies, several pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against various bacterial strains. nih.govjapsonline.com One study found that certain derivatives were particularly active against anaerobic bacteria, with low activity against aerobic bacteria. nih.gov Another investigation evaluated a series of pyrazolo[3,4-b]pyridines against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com The results, summarized in the table below, showed that derivatives 6b , 6d , and 6h exhibited moderate activity against E. coli. japsonline.com Derivatives 6a, 6b, 6c, 6d, 6g, and 6h also showed moderate activity against the Gram-positive B. subtilis. japsonline.com

CompoundB. subtilis (IZ in mm)S. aureus (IZ in mm)E. coli (IZ in mm)P. aeruginosa (IZ in mm)Reference
6b 121213≤11 japsonline.com
6d 13≤1116≤11 japsonline.com
6h 14≤111213 japsonline.com
Tetracycline 24222321 japsonline.com

IZ: Inhibition Zone. A larger value indicates greater antibacterial activity.

The 1H-pyrazolo[3,4-b]pyridine scaffold has also been explored for antiviral applications. researchgate.net Research into inhibitors for the Zika virus (ZIKV) utilized a related 1H-pyrazolo[3,4-d]pyrimidine scaffold. mdpi.com Structure-activity relationship studies led to the discovery of compounds with low micromolar antiviral activity and relatively low cytotoxicity, identifying them as new chemotypes for further development against ZIKV. mdpi.com

Emerging Research Applications and Future Directions for 3,6 Dibromo 1h Pyrazolo 3,4 B Pyridine

Utilization as Versatile Synthetic Building Blocks in Organic Synthesis

The 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine scaffold is a valuable starting material in organic synthesis due to the reactivity of its bromine atoms. These atoms can be readily displaced or involved in cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

The synthesis of various 1H-pyrazolo[3,4-b]pyridine derivatives often starts from a pre-existing pyrazole (B372694) ring, with the subsequent formation of the pyridine (B92270) ring. nih.gov Another major strategy involves forming the pyrazole ring onto a pre-existing pyridine ring. nih.gov The specific substitution pattern of the final product can be controlled by the choice of starting materials and reaction conditions. nih.govmdpi.com For instance, the reaction of 3-aminopyrazole (B16455) with non-symmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers, with the ratio of products depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com

The bromine atoms on the this compound core can be targeted for various transformations. Under basic conditions, nucleophilic substitution reactions can occur, where the bromine atoms are replaced by nucleophiles such as hydroxyl or amino groups, leading to a diverse range of derivatives. pipzine-chem.com Furthermore, the nitrogen atoms within the heterocyclic system can act as ligands, coordinating with metal ions to form metal complexes with potential applications in catalysis. pipzine-chem.com

Potential in Material Science Applications

The unique photophysical properties of pyrazolo[3,4-b]pyridine derivatives make them promising candidates for various material science applications.

Luminescent Materials and Probes

The conjugated system of the 1H-pyrazolo[3,4-b]pyridine core contributes to its inherent fluorescence. pipzine-chem.com By modifying the substituents on the ring system, the electronic properties and, consequently, the absorption and emission spectra of these compounds can be fine-tuned. This tunability makes them attractive for the development of novel luminescent materials and probes.

Biosensing Applications

The ability of 1H-pyrazolo[3,4-b]pyridine derivatives to interact with biological molecules, coupled with their potential for fluorescence, opens up possibilities for their use in biosensing. nih.gov For example, their interaction with specific enzymes or proteins could lead to a detectable change in their fluorescence, forming the basis of a biosensor. nih.gov The development of selective inhibitors for kinases like TANK-binding kinase 1 (TBK1) highlights the potential for creating probes to study cellular signaling pathways. nih.govresearchgate.net

Dye Development

While specific research on this compound for dye development is limited, related pyrazolopyridine structures have been investigated for this purpose. For instance, certain arylazo-heterocycles containing a pyrazolopyridine unit have been explored as disperse dyes. researchgate.net This suggests a potential avenue for future research into the chromophoric properties of this compound derivatives.

Advanced Drug Discovery Scaffold Design and Optimization (Preclinical Focus)

The 1H-pyrazolo[3,4-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net This has led to its exploration in the development of various therapeutic agents.

The core structure of 1H-pyrazolo[3,4-b]pyridine is analogous to purine (B94841) bases, which are fundamental components of DNA and RNA. mdpi.com This similarity allows derivatives of this scaffold to interact with enzymes that process purines, such as kinases. Consequently, numerous 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as kinase inhibitors for potential use in cancer therapy. nih.govnih.gov For example, a series of substituted 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as potent and selective inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.govnih.gov One compound, in particular, demonstrated significant antitumor activity in a preclinical model. nih.govnih.gov

Furthermore, derivatives of this scaffold have been identified as potent inhibitors of other kinases, including TANK-binding kinase 1 (TBK1) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B). nih.govnih.gov A notable TBK1 inhibitor showed high potency and selectivity, making it a promising lead for the development of drugs for immune-related diseases and cancer. nih.govresearchgate.net Similarly, certain 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives exhibited excellent inhibitory activity against DYRK1B, a target in colon cancer. nih.gov

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold is further demonstrated by its use in developing agents targeting the central nervous system and infectious diseases. researchgate.net

Unexplored Reactivity and Derivatization Pathways

While significant progress has been made in functionalizing the 1H-pyrazolo[3,4-b]pyridine core, there remain unexplored areas of its reactivity. The two bromine atoms in this compound offer the potential for selective and sequential reactions. For instance, developing conditions for the selective substitution of one bromine atom over the other would provide a powerful tool for creating asymmetrically functionalized derivatives.

Furthermore, the reactivity of the pyrazole and pyridine rings themselves can be further exploited. Electrophilic aromatic substitution reactions could potentially introduce additional functional groups onto the carbon framework. pipzine-chem.com The nitrogen atoms of the pyrazole ring also offer sites for derivatization, such as N-alkylation or N-arylation, which can significantly impact the biological activity and physical properties of the resulting compounds. Investigating novel catalytic systems for cross-coupling reactions, beyond the commonly used palladium-based catalysts, could also open up new avenues for derivatization.

Computational and Data-Driven Approaches in Pyrazolo[3,4-b]pyridine Research

Computational and data-driven methodologies are increasingly pivotal in accelerating the discovery and optimization of pyrazolo[3,4-b]pyridine derivatives, including the this compound scaffold. These approaches enable the rapid screening of vast chemical libraries, prediction of molecular properties, and elucidation of structure-activity relationships (SARs), thereby streamlining the drug discovery pipeline.

High-throughput virtual screening (HTVS) has emerged as a cost-effective and efficient alternative to traditional laboratory screening for identifying novel inhibitors. chemmethod.com For instance, computational studies on a series of pyrazolo[3,4-b]pyridine derivatives designed as Tropomyosin receptor kinase (TRK) inhibitors have successfully employed pharmacophore-based models, molecular docking, and molecular dynamics (MD) simulations. nih.gov These studies help in identifying essential structural features required for biological activity and in predicting the binding affinity and stability of the ligand-protein complexes. nih.gov

Molecular docking simulations, a cornerstone of computer-aided drug design (CADD), have been instrumental in understanding the binding modes of pyrazolo[3,4-b]pyridine derivatives with their protein targets. rsc.orgnih.gov In a study targeting TRKA, docking scores for 37 ligands ranged from -12.672 to -14.169 kcal/mol, indicating strong potential binding affinities. nih.gov The most promising ligand in that study formed multiple hydrogen and carbon-hydrogen bonds with key amino acid residues within the TRKA active site, and subsequent MD simulations confirmed the stability of this interaction. nih.gov Similarly, docking studies were crucial in designing potent TANK-binding kinase 1 (TBK1) inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold. nih.gov

Data-driven strategies are also being integrated with high-throughput experimentation (HTE) to uncover novel chemical reactions and optimize conditions. chemrxiv.org By leveraging large language models (LLMs) to analyze extensive scientific literature, researchers can generate hypotheses for unexplored substrate combinations and reaction conditions, moving beyond serendipity-based discovery. chemrxiv.org This synergy between computational data analysis and experimental validation provides a scalable framework for advancing chemical innovation in the field of pyrazolopyridines. chemrxiv.org

The predictive power of these computational tools extends to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. chemmethod.comnih.gov Early-stage virtual assessment of these pharmacokinetic profiles helps in prioritizing compounds with favorable drug-like characteristics, thus reducing late-stage attrition in the drug development process. chemmethod.com

Table 1: Examples of Computational Data in Pyrazolo[3,4-b]pyridine Research
TargetComputational MethodKey FindingReference
TRKAMolecular DockingDocking scores for a series of derivatives ranged from -12.672 to -14.169 kcal/mol. nih.gov
TRKAMolecular Dynamics (MD) SimulationConfirmed the stability of the TRKA-ligand complex, underscoring robust interactions. nih.gov
TBK1Rational Drug Design & DockingGuided the design of a hit compound with 83.0% inhibition at 10 µM. nih.gov
CDK8High-Throughput Virtual Screening (HTVS)Identified seven type I and two type II inhibitors with favorable ADME properties. chemmethod.com

Challenges and Opportunities in the Field

The research and application of this compound and its derivatives are associated with a distinct set of challenges and a wealth of opportunities, primarily in the realm of medicinal chemistry.

Challenges:

A primary challenge lies in the synthesis and functionalization of the pyrazolo[3,4-b]pyridine core. While numerous synthetic strategies exist, achieving regioselectivity can be difficult, especially when using nonsymmetrical starting materials. mdpi.comnih.gov For instance, in reactions involving nonsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed, with proportions depending on the relative electrophilicity of the carbonyl groups. nih.gov Developing synthetic methodologies that offer high yields and precise control over the substitution pattern on the bicyclic ring system remains an active area of research. researchgate.netresearchgate.net The functionalization of the 3,6-dibromo scaffold itself presents a specific challenge, requiring selective and efficient cross-coupling reactions to introduce diverse substituents for SAR studies.

Another challenge is overcoming drug resistance. While pyrazolo[3,4-b]pyridine derivatives have shown promise as kinase inhibitors, resistance to such therapies is a significant clinical hurdle. nih.gov Therefore, there is a continuous need to design novel derivatives that can inhibit mutant forms of target kinases or act via alternative mechanisms.

Opportunities:

The structural similarity of the pyrazolo[3,4-b]pyridine nucleus to purine bases like adenine (B156593) and guanine (B1146940) makes it a privileged scaffold in medicinal chemistry, granting it access to a wide array of biological targets. researchgate.netmdpi.com This versatility presents immense opportunities for discovering novel therapeutics. The scaffold has already yielded potent inhibitors for a range of protein kinases implicated in cancer and inflammatory diseases, including TRK, TBK1, CDK5, and GSK-3. nih.govnih.govnih.gov

The future of pyrazolo[3,4-b]pyridine research appears bright, with significant opportunities in several key areas:

Expansion of Therapeutic Targets: The scaffold's proven success against kinases encourages exploration against other enzyme families and receptor targets. Its potential has been noted in developing agents for Alzheimer's disease, viral infections, and as antimicrobial agents. researchgate.netnih.govresearchgate.net

Development of Selective Inhibitors: A major opportunity lies in the rational design of highly selective inhibitors to minimize off-target effects. For example, derivatives have been developed that show potent inhibition of TBK1 with little effect on related kinases like IKKα and IKKβ. nih.gov

Lead Optimization: The this compound core is an ideal starting point for lead optimization. The two bromine atoms provide reactive handles for introducing a wide variety of chemical moieties through modern coupling reactions, allowing for the systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

Combination Therapies: Potent derivatives could serve as ideal candidates for combination treatments, potentially alongside immunotherapeutic drugs, to achieve synergistic effects and combat drug resistance in cancer. nih.govmdpi.com

Table 2: Investigated Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
Therapeutic AreaSpecific Target/ApplicationReference
OncologyTRK, TBK1, CDK5, GSK-3, PIM-1 Kinase Inhibitors nih.govrsc.orgnih.govnih.govresearchgate.net
Neurodegenerative DiseasePotential agents for Alzheimer's Disease nih.gov
Infectious DiseaseAntiviral, Antimicrobial, Antimalarial Agents researchgate.netresearchgate.net
InflammationAnti-inflammatory Agents researchgate.net

Q & A

Q. What are the primary synthetic routes for 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine?

The synthesis typically involves two strategies: (i) constructing the pyrazole ring on a pre-existing pyridine scaffold or (ii) annulating the pyridine ring onto a pyrazole precursor. For example, intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine can be treated with brominating agents under controlled conditions. Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also employed for regioselective bromination .

Q. How is structural characterization performed for pyrazolo[3,4-b]pyridine derivatives?

Structural elucidation relies on 1D/2D NMR (¹H, ¹³C, DEPT, COSY, HETECOR) to confirm regiochemistry and substituent orientation. For example, in 4-(aryl)amino derivatives, NMR coupling constants resolve tautomeric forms and hydrogen bonding patterns. X-ray crystallography may supplement spectral data for absolute configuration determination .

Q. What are the key physicochemical properties influencing reactivity?

Bromine substituents at positions 3 and 6 enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Solubility varies with substituents; polar groups (e.g., -NH₂, -OH) improve aqueous solubility, while lipophilic groups enhance membrane permeability .

Advanced Research Questions

Q. How do transition-metal catalysts optimize C-H functionalization in pyrazolo[3,4-b]pyridines?

Pd/CuI systems enable direct γ-C-H arylation of the pyridine ring with high regioselectivity (e.g., 77% yield for a single regioisomer using PdCl₂(PPh₃)₂). Chiral Rh(III) catalysts achieve asymmetric Friedel–Crafts alkylation/cyclization, yielding enantiomerically enriched derivatives (85–99% ee) .

Q. What structure-activity relationships (SAR) are critical for kinase inhibition?

Substitution at C3 and C6 positions significantly impacts FGFR1 inhibition. For example, electron-withdrawing groups (e.g., Br) at C3 enhance binding affinity, while bulky substituents at C6 improve selectivity over off-target kinases. In vivo studies show FGFR1-driven tumor suppression in xenograft models for optimized derivatives .

Q. How can contradictory data in synthetic yields be resolved?

Variability arises from reaction conditions (e.g., catalyst loading, solvent polarity). For instance, hydrazine hydrate concentration (35% vs. lower) affects cyclization efficiency in pyrazole ring formation. Systematic optimization using Design of Experiments (DoE) can identify critical parameters .

Q. What strategies improve regioselectivity in multi-component reactions?

Using meglumine as a green catalyst in one-pot reactions enhances regioselectivity for 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives. Solvent choice (e.g., ethanol vs. dioxane) and temperature gradients (80–105°C) also direct reaction pathways .

Q. How do computational methods aid in predicting biological activity?

DFT calculations and molecular docking analyze electronic properties (e.g., HOMO-LUMO gaps) and binding modes with targets like Lassa virus glycoprotein. 3D-QSAR models correlate substituent effects (e.g., nitro groups) with antiviral potency .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates?

LC-MS monitors reaction progress, while HRMS confirms molecular weights. TLC with iodine vapor detects amine-containing intermediates. For halogenated derivatives, elemental analysis validates Br content .

Q. How are thermodynamic properties (e.g., NLO activity) evaluated?

Polarizable continuum models (PCM) in Gaussian software calculate hyperpolarizability (β) for nonlinear optical (NLO) applications. Thermogravimetric analysis (TGA) assesses thermal stability up to decomposition thresholds .

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